molecular formula C14H9F3O3 B12094990 (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone CAS No. 651054-55-6

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone

Cat. No.: B12094990
CAS No.: 651054-55-6
M. Wt: 282.21 g/mol
InChI Key: AXWXWVKSYVFLKS-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It features a methanone group bonded to a 4-hydroxyphenyl group and a 4-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-hydroxybenzoyl chloride reacts with 4-(trifluoromethoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone exhibit antiproliferative effects against various cancer cell lines.

  • Case Study : A study demonstrated that modifications of this compound led to enhanced cytotoxicity against human hepatoma cells (SMMC-7721), indicating its potential as a lead compound in cancer therapy .

The compound's hydroxyl group enhances its ability to interact with biological macromolecules, making it a candidate for further exploration in biological assays.

  • Antidiabetic Potential : Similar compounds have shown promise as multi-target antidiabetic agents, inhibiting key enzymes involved in glucose metabolism. For instance, one study reported IC50 values for related compounds against α-glucosidase and α-amylase, suggesting that this compound may also exhibit similar properties .

Material Science

Due to its unique trifluoromethoxy group, the compound is being explored for applications in the development of advanced materials, including liquid crystals and polymeric systems.

  • Synthesis of Advanced Materials : The trifluoromethoxy group can enhance the thermal stability and solubility of polymers, making them suitable for electronic applications .
CompoundTarget EnzymeIC50 (µM)Notes
Compound Aα-Glucosidase6.28Inhibitory activity observed
Compound Bα-Amylase4.58Potential for antidiabetic applications
Compound CPTP1B0.91Multi-target inhibition
Compound DDPPH2.36Antioxidant activity noted

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone
  • 4-(Trifluoromethoxy)phenylhydrazine
  • 4-(Trifluoromethyl)phenol

Uniqueness

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.

Biological Activity

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone, a compound featuring both hydroxy and trifluoromethoxy groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, cytotoxic, and anti-melanogenic properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F3O3\text{C}_{15}\text{H}_{12}\text{F}_3\text{O}_3

This compound is characterized by a phenolic hydroxyl group and a trifluoromethoxy substituent, which may contribute to its biological activities through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study evaluated the antibacterial activity against various strains of bacteria using minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity of Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMBC (µg/mL)
4a6.25>20012.5
4i19.2>20038.3
4j36.5>20041.5
4k38.3>20031.3

The compound 4a exhibited a notable bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 6.25 µg/mL and an MBC of 12.5 µg/mL, indicating a strong bactericidal mode of action . In contrast, other derivatives showed limited activity against Gram-negative bacteria such as E. coli, with MIC values exceeding 200 µg/mL .

Cytotoxicity Evaluation

The cytotoxic effects of this compound derivatives were assessed using the MTT assay on various cell lines, including Beas-2B cells.

Table 2: Cytotoxicity Data

CompoundIC50 (µM) in Beas-2B Cells
4a66.4
4i87.1
4j41.5
4k31.3

The results indicate that while some derivatives exhibited cytotoxicity at higher concentrations, compound 13 showed no cytotoxic effects at its MIC value, suggesting a favorable therapeutic index .

Anti-Melanogenic Activity

In addition to antibacterial properties, certain derivatives of this compound have been investigated for their anti-melanogenic effects via inhibition of tyrosinase activity.

Table 3: Anti-Melanogenic Activity

CompoundIC50 (µM) against Tyrosinase
Compound A<10
Compound B<15

These compounds were found to significantly inhibit melanin production in B16F10 melanoma cells without exhibiting cytotoxicity at effective concentrations . The presence of the hydroxy group was crucial for enhancing the inhibitory effect on tyrosinase, thus providing a potential avenue for treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study on the synthesis and evaluation of various phenolic compounds revealed that modifications in substituents significantly influenced antibacterial efficacy against MRSA strains .
  • Cytotoxic Profile : Research indicated that while some derivatives were cytotoxic to normal cells at higher concentrations, they maintained significant antibacterial activity at lower doses, thus highlighting their potential as therapeutic agents with selective toxicity .
  • Mechanistic Insights : Molecular docking studies suggested that the trifluoromethoxy group enhances binding affinity to bacterial targets through hydrogen bonding interactions, contributing to the observed biological activities .

Properties

CAS No.

651054-55-6

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

IUPAC Name

(4-hydroxyphenyl)-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-3-10(4-8-12)13(19)9-1-5-11(18)6-2-9/h1-8,18H

InChI Key

AXWXWVKSYVFLKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

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